molecular formula C27H24N2O2 B4562826 2,3-DIHYDRO-1H-INDOL-1-YL[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]METHANONE

2,3-DIHYDRO-1H-INDOL-1-YL[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]METHANONE

Cat. No.: B4562826
M. Wt: 408.5 g/mol
InChI Key: DHSSJVUXRVRDSW-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indol-1-yl[2-(3-isopropoxyphenyl)-4-quinolyl]methanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-indol-1-yl[2-(3-isopropoxyphenyl)-4-quinolyl]methanone typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with quinoline derivatives under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 150°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are commonly used to dissolve the reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-indol-1-yl[2-(3-isopropoxyphenyl)-4-quinolyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline oxides.

    Reduction: Reduced indole or quinoline derivatives.

    Substitution: Halogenated indole or quinoline derivatives.

Scientific Research Applications

2,3-Dihydro-1H-indol-1-yl[2-(3-isopropoxyphenyl)-4-quinolyl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-indol-1-yl[2-(3-isopropoxyphenyl)-4-quinolyl]methanone involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Another indole derivative with anticancer properties.

    Quinoline: A parent compound of many derivatives with antimicrobial and antimalarial activities.

    2,3-Dihydro-1H-indole: A simpler indole derivative used in various synthetic applications.

Uniqueness

2,3-Dihydro-1H-indol-1-yl[2-(3-isopropoxyphenyl)-4-quinolyl]methanone is unique due to its combined indole and quinoline structure, which may confer distinct biological activities not observed in simpler derivatives. Its specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-[2-(3-propan-2-yloxyphenyl)quinolin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O2/c1-18(2)31-21-10-7-9-20(16-21)25-17-23(22-11-4-5-12-24(22)28-25)27(30)29-15-14-19-8-3-6-13-26(19)29/h3-13,16-18H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSSJVUXRVRDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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